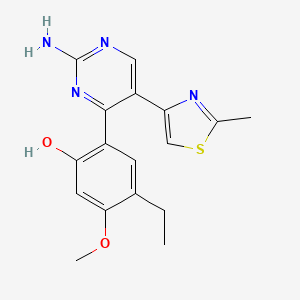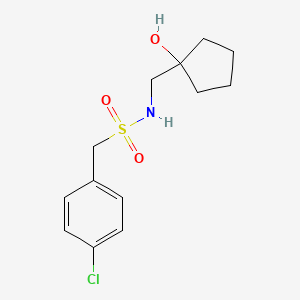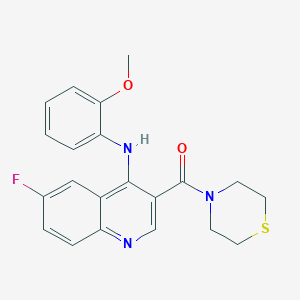
(6-Fluoro-4-((2-methoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . They are used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin. They are also used as solvents for resins and terpenes .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinoline core, followed by the introduction of the various substituents. The synthesis of quinolines is a well-studied area of chemistry, and there are many methods available, including the Skraup, Doebner-Von Miller, and Friedländer syntheses .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline core, with a fluoro substituent at the 6-position, a methoxyphenylamino substituent at the 4-position, and a thiomorpholino substituent attached to the 3-position of the quinoline .Chemical Reactions Analysis
As a quinoline derivative, this compound could potentially undergo a variety of chemical reactions. For example, electrophilic substitution could occur at the 5- and 8-positions of the quinoline ring .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific substituents present in the compound. For example, the presence of a fluoro substituent could increase the compound’s stability and lipophilicity .Applications De Recherche Scientifique
Comprehensive Analysis of Scientific Research Applications
The compound (6-Fluoro-4-((2-methoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone has garnered attention in scientific research due to its structural uniqueness and potential applications. Below is a detailed analysis of its applications across various scientific fields, each with a dedicated section.
Antibacterial Agents: Fluoroquinolones, which share a similar quinoline structure to the compound , are known for their potent antibacterial properties . The incorporation of fluorine atoms has significantly improved their antimicrobial efficacy. This suggests that our compound could be explored for its antibacterial activity, potentially offering a new class of antibiotics.
Antineoplastic Agents: Compounds with a quinoline moiety have been studied for their antineoplastic activity, particularly as inhibitors of topoisomerase II in cancer cells . The structural analogy suggests that (6-Fluoro-4-((2-methoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone could be a candidate for developing new cancer therapeutics.
Neuroprotective Agents: Derivatives of 8-hydroxyquinoline, a core structure related to our compound, have shown promise as neuroprotective agents . This opens up research avenues for our compound in the treatment and management of neurodegenerative diseases.
Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are utilized in OLEDs for their electron-transporting properties . The compound’s potential in this application could lead to more efficient and durable OLED materials.
Fluorescent Chemosensors: The quinoline structure is often used in the design of fluorescent chemosensors due to its ability to bind metals and emit fluorescence . This property can be harnessed in the development of new sensors for detecting metal ions or other analytes.
Synthesis of Heterocyclic Compounds: The compound could serve as a precursor in the synthesis of various heterocyclic compounds, leveraging its quinoline core for multicomponent reactions . This is valuable for creating diverse libraries of molecules for drug discovery.
Metal Complex Formation: Fluoroquinolones form complexes with metals, which have applications ranging from antimicrobial to anticancer activities . Research into the metal complexing abilities of our compound could lead to novel therapeutic agents.
Antifungal Activity: Similar to its antibacterial potential, the compound’s structure suggests possible antifungal applications . Exploring this could contribute to the development of new antifungal medications.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[6-fluoro-4-(2-methoxyanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c1-27-19-5-3-2-4-18(19)24-20-15-12-14(22)6-7-17(15)23-13-16(20)21(26)25-8-10-28-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUSSSNDVAMPHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-4-((2-methoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-Ethoxyphenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2940990.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2940991.png)
![2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isonicotinamide](/img/structure/B2940993.png)
![(E)-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid](/img/structure/B2940995.png)
![9-(4-ethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
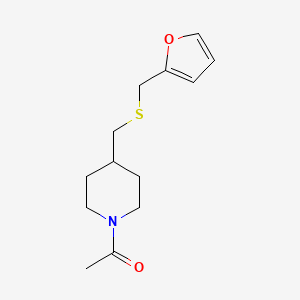
![6-[Methyl(phenyl)amino]pyridine-3-carboxylic acid](/img/structure/B2941000.png)
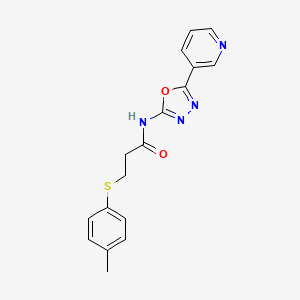
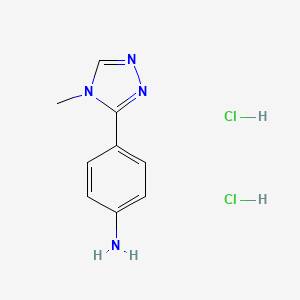
![N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2941009.png)

